ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate
Description
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a 3-chlorobenzamido group at position 5, a sulfanylacetamido linker at position 2, and an ethyl benzoate moiety.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[(3-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O4S2/c1-2-29-18(28)12-6-8-15(9-7-12)22-16(26)11-30-20-25-24-19(31-20)23-17(27)13-4-3-5-14(21)10-13/h3-10H,2,11H2,1H3,(H,22,26)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJBWIORFCZSFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate typically involves a multi-step process:
Esterification: The initial step involves the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate.
Thiadiazole Formation: The final step involves the formation of the thiadiazole ring by reacting ethyl 4-(3-chlorobenzamido)benzoate with appropriate sulfur and nitrogen sources under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The chlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Amines, alcohols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a drug candidate targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity, fluorescence, or catalytic activity.
Mechanism of Action
The mechanism of action of ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effect. The thiadiazole ring and chlorobenzamido group are particularly important for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences between the target compound and analogues:
Key Observations :
- Position 5 Substituents : The 3-chlorobenzamido group in the target compound contrasts with bulkier substituents like triethoxybenzamido or benzylsulfanyl . The chlorine atom may enhance electrophilicity and target selectivity compared to electron-donating groups (e.g., triethoxy).
Physicochemical Properties:
- Planarity and Crystal Packing : The thiadiazole core in the target compound is expected to adopt a planar conformation, similar to the structure reported in , facilitating π-π stacking and hydrogen bonding (e.g., N–H···N interactions).
- Hypervalent Interactions : Intramolecular S···O interactions (2.625–2.628 Å) observed in may stabilize the conformation of the target compound’s acetamido linker.
- Solubility : The ethyl benzoate group likely reduces aqueous solubility compared to polar terminal groups like piperidine or chloroacetates .
Biological Activity
Ethyl 4-(2-{[5-(3-chlorobenzamido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamido)benzoate is a synthetic compound belonging to the class of thiadiazole derivatives. Its unique structure, characterized by the presence of a thiadiazole ring and a chlorobenzamido group, contributes to its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C13H12ClN3O3S2
- CAS Number : 392318-09-1
The compound features a five-membered thiadiazole ring which enhances its reactivity and biological activity. The chlorobenzamido group is particularly noteworthy for its role in increasing the compound's interaction with biological targets.
This compound exhibits various mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For instance, it acts as an α-glucosidase inhibitor, which is significant for managing type 2 diabetes by slowing carbohydrate absorption in the intestine.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. It has been tested against various strains with promising results .
- Anticancer Properties : In vitro studies reveal that the compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer cells. The mechanism involves the inhibition of cell proliferation and induction of apoptosis .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Study on Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiadiazole derivatives, including this compound). The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Study on Anticancer Effects
In another research project focusing on anticancer properties, this compound was administered to various cancer cell lines. The findings showed a dose-dependent decrease in cell viability and an increase in apoptosis markers compared to control groups. This suggests that the compound could be further explored as a therapeutic agent in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
